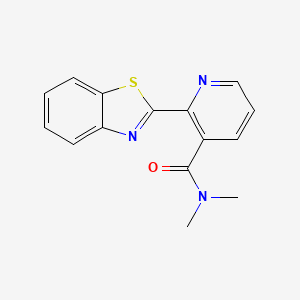

2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide

Description

2-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a benzothiazole moiety at the 2-position and a dimethylcarboxamide group at the 3-position.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-18(2)15(19)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUUUPKNQIJGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate thioamide, which then cyclizes to form the benzothiazole ring .

Another approach involves the use of molecular hybridization techniques, where benzothiazole and pyridine moieties are combined through a series of coupling reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), solvents like dichloromethane.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit antimicrobial properties. The specific compound 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its potential to inhibit the growth of resistant strains of bacteria, which is crucial in addressing public health concerns regarding antibiotic resistance.

Anticancer Properties

Several studies have suggested that benzothiazole derivatives may have anticancer activity. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation.

Neuroprotective Effects

Recent research has indicated that compounds similar to this compound may offer neuroprotective benefits. These compounds are being studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Agrochemicals

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its structural features may contribute to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms. Preliminary studies suggest that it could be effective against certain agricultural pests, providing an alternative to conventional pesticides that often have broader ecological impacts.

Materials Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation may enhance the thermal stability and mechanical properties of polymers. Research into its effects on polymer matrices indicates improved resistance to degradation under environmental stressors.

- Antimicrobial Study : A recent study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results compared to standard antibiotics .

- Anticancer Research : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Neuroprotective Effects : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and preserved mitochondrial function, suggesting its role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in share partial structural motifs with the target compound, such as pyridine-carboxamide backbones or heterocyclic substituents. Below is a detailed structural and functional comparison:

Key Structural Differences

| CAS No. | Compound Name | Structural Comparison to Target Compound |

|---|---|---|

| 794556-23-3 | N-[3-Chloro-4-(difluoromethoxy)phenyl]pyridine-2-carboxamide | - Pyridine-2-carboxamide (vs. pyridine-3-carboxamide in target). - Substituent on carboxamide: Chloro-difluoromethoxy phenyl (bulky, electron-withdrawing) vs. N,N-dimethyl group. |

| 851451-59-7 | 2-Ethoxy-N-[2-methyl-3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide | - Pyridine-3-carboxamide backbone retained. - Ethoxy group at pyridine 2-position (electron-donating) vs. benzothiazole. - Tetrazolylphenyl substituent on carboxamide (ionizable). |

| 851451-88-2 | 1-Benzyl-N-cycloheptyl-6-oxopyridazine-3-carboxamide | - Pyridazine core (vs. pyridine in target). - Benzyl and cycloheptyl groups (hydrophobic) vs. benzothiazole and dimethylcarboxamide. |

Hypothetical Functional Implications

Electronic Effects :

- The benzothiazole group in the target compound may enhance electron-deficient character compared to the ethoxy group in 851451-59-7, influencing binding to electron-rich biological targets.

- The N,N-dimethylcarboxamide in the target likely improves solubility over the tetrazolylphenyl group in 851451-59-7, which may confer pH-dependent ionization .

Steric and Pharmacokinetic Profiles: The bulky chloro-difluoromethoxy phenyl group in 794556-23-3 could reduce membrane permeability compared to the compact benzothiazole in the target compound.

Data Table: Structural and Functional Attributes

| Attribute | Target Compound | 794556-23-3 | 851451-59-7 |

|---|---|---|---|

| Core Structure | Pyridine-3-carboxamide + benzothiazole | Pyridine-2-carboxamide | Pyridine-3-carboxamide + ethoxy |

| Key Substituents | N,N-dimethylcarboxamide | Chloro-difluoromethoxy phenyl | Tetrazolylphenyl |

| Solubility (Predicted) | Moderate (polar carboxamide) | Low (bulky aryl group) | Variable (pH-dependent tetrazole) |

| Bioavailability | Likely enhanced | Potential absorption issues | Moderate (ionizable group) |

Biological Activity

2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide is a heterocyclic compound that integrates the structural features of benzothiazole and pyridine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Chemical Formula : C15H13N3OS

- Molecular Weight : 285.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzothiazole moiety is known to modulate enzyme activity by binding at active sites, thereby inhibiting substrate access. Additionally, it may interfere with signaling pathways related to cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole possess broad-spectrum antibacterial activity against various pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced G0/G1 phase arrest and increased levels of cleaved caspase-3, suggesting its role in promoting apoptosis .

Case Study 2: Anti-inflammatory Action

Another study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. Administration of the compound resulted in a significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and pyridine-carboxamide precursors. Key intermediates include thioamide or carboxamide derivatives, often prepared using coupling agents like EDCI/HOBt. Lawesson’s reagent is critical for converting amides to thioamides in analogous syntheses . For pyridine ring functionalization, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed, depending on substituent compatibility.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton and carbon-13 NMR are essential for confirming substituent positions and detecting tautomeric forms. For example, benzothiazole protons typically resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles. Benzothiazole-pyridine hybrids often exhibit planar geometries, with intermolecular π-π stacking observed in crystal lattices .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers validate the purity of this compound using chromatographic methods?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity ≥98% is achievable with optimized mobile-phase ratios . TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment, with spots visualized under UV or via iodine staining.

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C to 60°C .

- Computational Predictions : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data .

- X-ray Validation : Crystallographic data provide definitive structural assignments, especially for ambiguous proton environments .

Q. How does the electronic configuration of the benzothiazole ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The benzothiazole’s electron-withdrawing thiazole ring activates adjacent positions for nucleophilic attack. For example, the C-2 position undergoes substitution with amines or alkoxides. Substituent effects (e.g., electron-donating groups on pyridine) modulate reactivity, which can be quantified via Hammett σ constants .

Q. What experimental approaches are recommended for investigating protein binding interactions involving this compound, and how can binding constants be accurately determined?

- Methodological Answer :

- Ultrafiltration Assays : Measure unbound compound fractions after incubation with proteins like human serum albumin (HSA). Binding constants (Kd) are calculated using Scatchard plots .

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) on immobilized protein surfaces.

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding interactions .

Q. How can computational modeling (e.g., molecular docking) be integrated with in vitro assays to predict the compound's pharmacological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Prioritize docking poses with low RMSD values and favorable binding energies .

- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes.

- In Vitro Validation : Pair computational results with enzyme inhibition assays (e.g., IC50 determination) or cell viability tests (MTT assays) .

Q. What are the critical considerations for optimizing reaction conditions to improve yield in large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require strict temperature control (e.g., 0–5°C for exothermic steps).

- Purification : Use preparative HPLC or column chromatography with gradient elution to isolate stereoisomers. For example, ethyl acetate/hexane (3:7) resolves diastereomers in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.